N-[4-(butan-2-yl)phenyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide
Description
N-[4-(butan-2-yl)phenyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a complex organic compound with significant potential in various scientific fields. This compound features a phenyl group substituted with a butan-2-yl group and a tetrazole ring attached via a sulfanyl linkage to an acetamide moiety. The unique structure of this compound makes it a subject of interest in medicinal chemistry and material science.
Properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-3-14(2)15-9-11-16(12-10-15)20-18(25)13-26-19-21-22-23-24(19)17-7-5-4-6-8-17/h4-12,14H,3,13H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCPHCYPMPRJCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-yl)phenyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.
Sulfanyl Linkage Formation: The tetrazole derivative is then reacted with a thiol compound to form the sulfanyl linkage.
Acetamide Formation: The final step involves the acylation of the sulfanyl-tetrazole intermediate with an acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(butan-2-yl)phenyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-[4-(butan-2-yl)phenyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide exhibit antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, suggesting potential for development as an antimicrobial agent in clinical settings.
Anticancer Properties
Emerging studies have shown that this compound may possess anticancer properties. Preliminary investigations suggest that it can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells, making it a candidate for further research in cancer therapeutics.
Neurological Applications
The tetrazole moiety in the compound is associated with neuroactive properties. Research into similar compounds has shown promise in treating neurological disorders such as anxiety and depression. The potential modulation of neurotransmitter systems presents an exciting avenue for future studies.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors. The sulfanyl group may facilitate the formation of disulfide bonds, influencing protein structure and function. The acetamide moiety can participate in hydrogen bonding, further stabilizing interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(butan-2-yl)phenyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)thio]acetamide
- N-[4-(butan-2-yl)phenyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)oxy]acetamide
Uniqueness
N-[4-(butan-2-yl)phenyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is unique due to its specific sulfanyl linkage, which imparts distinct chemical and biological properties
Biological Activity
N-[4-(butan-2-yl)phenyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a butan-2-yl group attached to a phenyl ring, and a tetrazole moiety linked through a sulfanyl group. The molecular formula is CHNOS, with a molecular weight of approximately 342.45 g/mol. Its structural components suggest potential interactions with various biological targets.
Research indicates that the biological activity of this compound may involve:
- Antioxidant Activity : The presence of the tetrazole ring is known to enhance antioxidant properties, potentially reducing oxidative stress in cells.
- Antimicrobial Effects : Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains.
- Antitumor Properties : Some derivatives of similar structures have demonstrated cytotoxic effects on cancer cell lines, indicating potential for further exploration in oncological applications.
Biological Activity Data
A summary of biological activity data for this compound is presented in the following table:
Case Study 1: Antimicrobial Activity
In vitro studies conducted on E. coli and S. aureus showed that this compound exhibited significant antibacterial properties. The compound was tested at various concentrations and demonstrated a dose-dependent response.
Case Study 2: Antitumor Potential
A recent study investigated the cytotoxic effects of this compound on several cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). The results indicated that the compound induced apoptosis in these cell lines at concentrations as low as 15 µg/mL, suggesting its potential as an anticancer agent.
Q & A
Basic: What are the optimal synthetic routes for preparing N-[4-(butan-2-yl)phenyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide, and how can purity be ensured?
Answer:
The synthesis typically involves multi-step reactions, starting with the condensation of substituted phenyl precursors with tetrazole derivatives. Key steps include:
- Reagent selection : Use pyridine as a base and zeolite (Y-H) as a catalyst for sulfanyl group formation .
- Reaction conditions : Reflux at 150°C for 5 hours under controlled pH to minimize side reactions .
- Purification : Ethanol recrystallization followed by HPLC or column chromatography to achieve >95% purity .
- Characterization : Confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .
Advanced: How do structural modifications (e.g., substituents on the tetrazole ring) influence the compound’s biological activity?
Answer:
Substituents on the tetrazole ring significantly alter binding affinity and selectivity. For example:
- Electron-withdrawing groups (e.g., -Cl, -F) enhance enzyme inhibition by increasing electrophilicity at the sulfanyl-acetamide moiety .
- Aromatic substituents (e.g., phenyl, furanyl) improve hydrophobic interactions with biological targets, as shown in docking studies .
- Methodological validation : Compare IC values across derivatives using kinase inhibition assays or cellular cytotoxicity models (e.g., MTT assays) .
Basic: What analytical techniques are critical for verifying the compound’s stability under experimental conditions?
Answer:
- Stability profiling : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to detect degradation products .
- Light sensitivity : UV-Vis spectroscopy to assess photodegradation; store in amber vials if λ shifts >5 nm .
- pH stability : Conduct kinetic studies in buffers (pH 3–9) to identify optimal storage conditions .
Advanced: How can contradictions in biological activity data between in vitro and in vivo models be resolved?
Answer:
Discrepancies often arise from pharmacokinetic factors:
- Bioavailability : Measure plasma concentration-time profiles using LC-MS/MS to assess absorption limitations .
- Metabolite screening : Identify active/inactive metabolites via liver microsome assays .
- Dose optimization : Use allometric scaling from rodent models to predict human-equivalent doses .
Basic: What are the recommended protocols for evaluating the compound’s antimicrobial activity?
Answer:
- Bacterial strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) using broth microdilution (CLSI guidelines) .
- Fungal assays : Use C. albicans in Sabouraud dextrose agar with fluconazole as a control .
- Data interpretation : Report minimum inhibitory concentrations (MICs) with triplicate replicates to ensure statistical validity .
Advanced: What computational strategies are effective for predicting the compound’s interaction with cytochrome P450 enzymes?
Answer:
- In silico docking : Use AutoDock Vina with CYP3A4/2D6 crystal structures (PDB IDs: 1TQN, 3QM4) to predict binding modes .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of enzyme-ligand complexes .
- Validation : Compare results with experimental CYP inhibition data from human liver microsomes .
Basic: How should researchers design dose-response experiments for anticancer activity screening?
Answer:
- Cell lines : Use NCI-60 panel or patient-derived xenograft (PDX) models for broad-spectrum profiling .
- Dose range : Test 0.1–100 µM with 48-hour exposure; include cisplatin as a positive control .
- Endpoint assays : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .
Advanced: What mechanistic studies are required to elucidate the compound’s role in ROS-mediated apoptosis?
Answer:
- ROS detection : Use DCFH-DA probes in fluorescence microscopy or flow cytometry .
- Pathway analysis : Perform Western blotting for Bax/Bcl-2, caspase-3, and PARP cleavage .
- Validation : Knockdown ROS-scavenging enzymes (e.g., SOD1) via siRNA to confirm dependency .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Toxicity screening : Conduct acute toxicity studies in zebrafish embryos (LC determination) .
- PPE : Use nitrile gloves, lab coats, and fume hoods for synthesis/purification steps .
- Waste disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal .
Advanced: How can structure-activity relationship (SAR) models guide the development of derivatives with enhanced selectivity?
Answer:
- QSAR modeling : Use CoMFA/CoMSIA with descriptors like logP, polar surface area, and H-bond donors .
- Fragment-based design : Replace the butan-2-yl group with isosteres (e.g., cyclopropyl) to improve metabolic stability .
- Validation : Synthesize top-ranked derivatives and compare experimental vs. predicted IC values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
